
Ethyl 3,4-dihydroxybenzoate
概述
准备方法
合成路线和反应条件: 3,4-二羟基苯甲酸乙酯可以通过在酸催化剂存在下,将3,4-二羟基苯甲酸与乙醇进行酯化反应来合成 . 该反应通常涉及在回流条件下加热反应物,以促进酯的形成。
工业生产方法: 在工业生产中,3,4-二羟基苯甲酸乙酯的生产可能涉及类似的酯化工艺,但规模更大。使用连续反应器和优化的反应条件可以提高生产过程的产量和效率。
化学反应分析
反应类型: 3,4-二羟基苯甲酸乙酯会发生各种化学反应,包括氧化、还原和取代反应 .
常见试剂和条件:
氧化: 该化合物可以在酸性或碱性条件下使用高锰酸钾或过氧化氢等试剂氧化。
还原: 还原反应可能涉及使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应可以在适当催化剂的存在下与卤素或其他亲核试剂发生。
主要生成产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成醌,而还原会生成相应的醇。
科学研究应用
Cancer Research Applications
1.1 Inhibition of Prolyl Hydroxylase
Ethyl 3,4-dihydroxybenzoate has been studied for its ability to inhibit prolyl hydroxylase, an enzyme involved in collagen synthesis and cellular responses to hypoxia. This inhibition has been linked to the compound's potential in reducing metastasis in breast cancer cells. A study demonstrated that it induces apoptosis and autophagy in esophageal squamous cell carcinoma cells via upregulation of specific genes such as NDRG1 and BNIP3 .
Case Study: Esophageal Cancer Cells
- Methodology : Flow cytometry was used to analyze cell cycle changes and apoptosis.
- Findings : this compound caused S phase accumulation and increased expression of apoptosis-related proteins.
- : The compound's cytotoxic effects are mediated through autophagy and apoptosis mechanisms .
Bone Health Applications
2.1 Prevention of Osteonecrosis
Research has indicated that this compound may prevent steroid-associated femoral head osteonecrosis. In a rabbit model study, the compound was administered prior to the induction of osteonecrosis using lipopolysaccharide and methylprednisolone.
- Methodology : New Zealand white rabbits were divided into prevention and model groups.
- Results : Histological analysis confirmed reduced incidence of osteonecrosis in the prevention group compared to controls .
- : this compound shows promise as a protective agent against bone tissue damage induced by steroids.
Antibacterial Activity
3.1 Modulation of Antibiotic Efficacy
This compound has demonstrated mild antibacterial properties against drug-resistant strains of E. coli. It acts as a potential efflux pump inhibitor (EPI), enhancing the effectiveness of common antibiotics.
- Study Findings : The compound significantly reduced the half-maximal inhibitory concentration (IC50) for erythromycin and clarithromycin when used in combination with these antibiotics .
- Mechanism : It interferes with the efflux mechanisms of resistant bacterial strains, thereby increasing intracellular concentrations of antibiotics .
Antioxidant Properties
This compound is recognized for its antioxidant capabilities, which contribute to its protective effects against oxidative stress-related diseases.
- Source : Found in various plants and foods such as peanuts and wine, it exhibits significant free radical scavenging activity.
- Application : Its antioxidant properties can be beneficial in food preservation and as a dietary supplement for health maintenance .
Data Tables
作用机制
The mechanism of action of ethyl 3,4-dihydroxybenzoate involves its role as an inhibitor of prolyl hydroxylase enzymes . By inhibiting these enzymes, the compound can modulate the stability and activity of hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen levels . Additionally, this compound exhibits antioxidant properties by scavenging reactive oxygen species and enhancing the expression of antioxidant enzymes .
相似化合物的比较
3,4-二羟基苯甲酸乙酯类似于其他酚类化合物,例如:
3,4-二羟基苯甲酸: 3,4-二羟基苯甲酸乙酯的母体化合物。
原儿茶酸乙酯: 另一种具有类似抗氧化特性的乙酯.
独特性: 3,4-二羟基苯甲酸乙酯因其作为抗氧化剂和脯氨酰羟化酶抑制剂的双重作用而脱颖而出 . 这种特性的结合使其成为研究和工业应用中的一种宝贵化合物。
生物活性
Ethyl 3,4-dihydroxybenzoate, also known as ethyl protocatechuate, is a compound derived from protocatechuic acid and is recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Name: this compound
- CAS Number: 3943-89-3
- Molecular Formula: C10H12O4
Biological Activities
This compound exhibits several significant biological activities:
- Antioxidant Activity : It acts as an antioxidant by scavenging free radicals and enhancing the body's antioxidant defenses. This property is particularly beneficial in protecting cells from oxidative stress.
- Prolyl Hydroxylase Inhibition : The compound inhibits prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). This inhibition promotes HIF-mediated cellular responses under hypoxic conditions .
- Cytotoxic Effects on Cancer Cells : this compound induces apoptosis and autophagy in various cancer cell lines, including esophageal squamous cell carcinoma (ESCC). It has been shown to upregulate genes involved in apoptosis and autophagy pathways, such as NDRG1 and BNIP3 .
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : Studies indicate that it activates caspase-dependent pathways leading to programmed cell death in cancer cells .
- Promotion of Autophagy : The compound facilitates autophagy through increased expression of microtubule-associated protein light chain 3 (LC3), crucial for autophagosome formation .
- Enhanced Aerobic Metabolism : Research indicates that this compound improves aerobic metabolism, which may enhance physical performance and energy production in muscle cells .
Table 1: Summary of Key Studies on this compound
Study | Findings | Methodology |
---|---|---|
Han et al. (2014) | Induces apoptosis in ESCC cells via NDRG1 and BNIP3 upregulation | Flow cytometry, gene expression profiling |
Lee et al. (2016) | Protects against hypoxia-induced oxidative damage in L6 myoblasts | Preconditioning experiments with HIF analysis |
Zhang et al. (2015) | Reduces breast cancer cell metastasis by inhibiting prolyl-hydroxylase | In vitro assays on breast cancer cell lines |
Detailed Findings
- Cytotoxic Effects on ESCC : Han et al. demonstrated that this compound induces significant apoptosis in KYSE 170 ESCC cells by regulating key apoptotic pathways. The study identified a total of 55 differentially expressed genes linked to cell cycle regulation and metabolism following treatment .
- Cardioprotection : Research has shown that preconditioning with this compound improves cellular viability under hypoxic conditions by enhancing antioxidant enzyme levels and reducing oxidative stress markers such as malondialdehyde .
- Metabolic Enhancements : In studies involving rats, supplementation with this compound resulted in increased ATP levels and improved muscle respiratory capacity due to enhanced Krebs cycle activity .
属性
IUPAC Name |
ethyl 3,4-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPUBCVJHFXPOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057732 | |
Record name | Ethyl protocatechuate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3943-89-3 | |
Record name | Ethyl 3,4-dihydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3943-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl protocatechuate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3943-89-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl protocatechuate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,4-dihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL PROTOCATECHUATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YGJ96WTBG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ethyl 3,4-dihydroxybenzoate (EDHB)?
A: EDHB acts as a competitive inhibitor of collagen prolyl 4-hydroxylases (CP4Hs), specifically targeting the α-ketoglutarate binding site. [, , , ]
Q2: What are the downstream effects of CP4H inhibition by EDHB?
A: Inhibition of CP4Hs by EDHB disrupts the hydroxylation of proline residues in collagen. This leads to the accumulation of under-hydroxylated procollagen chains that are unable to form stable triple helices and are subsequently degraded intracellularly. [, , ]
Q3: How does EDHB affect collagen deposition and fibrosis?
A: By inhibiting CP4H activity and disrupting collagen maturation, EDHB reduces collagen deposition and can potentially mitigate fibrosis. [, , , ]
Q4: Does EDHB impact other cellular processes besides collagen synthesis?
A: Research suggests that EDHB may influence autophagy, apoptosis, and cell cycle progression in certain cell types. [, , ] Additionally, it can modulate the expression of proteins involved in glucose metabolism, such as GLUT1 and enzymes in the glycolytic pathway. [, ]
Q5: Does EDHB affect HIF-1α, and if so, how does this impact its effects?
A: EDHB has been shown to stabilize HIF-1α, a transcription factor involved in the cellular response to hypoxia. This stabilization leads to the upregulation of HIF-1α target genes, including GLUT1 and heme oxygenase-1, contributing to its protective effects in certain contexts like hypoxia. [, , , ]
Q6: What is the molecular formula and weight of EDHB?
A: The molecular formula of EDHB is C9H10O4, and its molecular weight is 182.17 g/mol. []
Q7: Is there any spectroscopic data available to confirm the structure of EDHB?
A: Yes, the structure of EDHB has been confirmed using spectroscopic methods, including Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), and 13C Nuclear Magnetic Resonance (13C NMR). [, ]
Q8: Have any computational studies been conducted on EDHB?
A: Yes, molecular docking studies have been used to investigate the interaction of EDHB with its target protein, AcrB efflux pump, revealing potential binding interactions. []
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of EDHB?
A: Studies indicate that systemically administered EDHB accumulates in the liver. It is metabolized to 3,4-dihydroxybenzoic acid, which also exhibits biological activity. []
Q10: Are there any known drug-transporter interactions associated with EDHB?
A: While the research papers do not provide specific details about EDHB's interactions with drug transporters, they suggest that EDHB might interfere with bacterial efflux pumps like AcrB. []
Q11: What cell-based assays have been used to study the effects of EDHB?
A: Various cell-based assays have been employed, including proliferation assays, wound healing assays, and assessments of collagen synthesis, autophagy, and apoptosis. [, , , , , , ]
Q12: In which animal models has EDHB been investigated?
A: EDHB has been studied in rodent models of various conditions, including fibrosis, cancer metastasis, liver ischemia-reperfusion injury, and liver regeneration. [, , , , , ]
Q13: Has EDHB been evaluated in clinical trials?
A13: No, the provided research papers do not mention any completed or ongoing clinical trials involving EDHB.
Q14: What are the potential therapeutic applications of EDHB based on current research?
A: EDHB has shown promise as a potential therapeutic agent for conditions characterized by excessive collagen deposition, such as fibrosis and certain cancers. [, , , , ] Additionally, its ability to enhance aerobic respiration and potentially improve physical performance warrants further investigation. []
Q15: What are the limitations of current research on EDHB and areas for future investigation?
A: Further research is needed to fully elucidate the long-term effects, safety profile, and potential for clinical translation of EDHB. Investigating specific SAR, optimizing drug delivery strategies, and conducting comprehensive toxicological studies are crucial next steps. [, ] Additionally, exploring the therapeutic potential of EDHB in other diseases involving collagen dysregulation and hypoxia could provide valuable insights.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。